Methyl 3-fluoro-4-(piperazin-1-yl)benzoate

Medicinal Chemistry Process Chemistry Building Block Efficiency

Methyl 3-fluoro-4-(piperazin-1-yl)benzoate (CAS 234082-10-1) is a fluoro-substituted phenylpiperazine benzoate ester with the molecular formula C₁₂H₁₅FN₂O₂ and a molecular weight of 238.26 g/mol. It belongs to the arylpiperazine class, where a piperazine ring is directly attached to a benzoate core bearing a fluorine at the meta position relative to the ester.

Molecular Formula C12H15FN2O2
Molecular Weight 238.26 g/mol
CAS No. 234082-10-1
Cat. No. B3050058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-fluoro-4-(piperazin-1-yl)benzoate
CAS234082-10-1
Molecular FormulaC12H15FN2O2
Molecular Weight238.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)N2CCNCC2)F
InChIInChI=1S/C12H15FN2O2/c1-17-12(16)9-2-3-11(10(13)8-9)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3
InChIKeyOOQVRLBVSZGEPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-fluoro-4-(piperazin-1-yl)benzoate (CAS 234082-10-1): Chemical Identity, Class, and Procurement Baseline


Methyl 3-fluoro-4-(piperazin-1-yl)benzoate (CAS 234082-10-1) is a fluoro-substituted phenylpiperazine benzoate ester with the molecular formula C₁₂H₁₅FN₂O₂ and a molecular weight of 238.26 g/mol . It belongs to the arylpiperazine class, where a piperazine ring is directly attached to a benzoate core bearing a fluorine at the meta position relative to the ester. This compound functions primarily as a synthetic intermediate in medicinal chemistry, with the free NH on the piperazine ring serving as a derivatization handle for further elaboration into biologically active molecules . Its core structure appears in patent literature covering integrin αvβ3 antagonists, kinase inhibitors, and GPR38 receptor modulators, though the methyl ester itself is generally not the final bioactive entity but rather a building block .

Why Generic Substitution Fails for Methyl 3-fluoro-4-(piperazin-1-yl)benzoate: The Piperazine NH and Fluoro Position Matter


In arylpiperazine-based chemical series, both the substitution pattern on the phenyl ring and the substitution state of the piperazine nitrogen critically define downstream reactivity and target binding . Methyl 3-fluoro-4-(piperazin-1-yl)benzoate possesses a free secondary amine (NH) on the piperazine, which is essential for subsequent acylation, alkylation, or reductive amination steps in lead optimization. Close analogs such as Methyl 3-fluoro-4-(4-methylpiperazin-1-yl)benzoate (CAS 948018-58-4) bear a tertiary N-methylpiperazine, blocking this key derivatization site and altering the basicity and metabolic profile of downstream products . Similarly, the free carboxylic acid analog 3-fluoro-4-(piperazin-1-yl)benzoic acid (CAS 1197193-04-6) can form zwitterionic species that significantly reduce organic solubility and complicate coupling reactions compared to the neutral methyl ester . These differences mean that simply interchanging in-class analogs without adjusting the synthetic route or without considering the specific piperazine substitution can lead to failed reactions, altered pharmacokinetics of final compounds, or loss of target engagement.

Quantitative Differentiation Evidence for Methyl 3-fluoro-4-(piperazin-1-yl)benzoate


Synthetic Accessibility: Single-Step Regioselective SNAr vs. Multi-Step Routes for N-Methyl Analog

The target compound can be synthesized in a single step via nucleophilic aromatic substitution (SNAr) of methyl 3,4-difluorobenzoate with piperazine, exploiting the inherent regioselectivity for the para-fluorine displacement due to the electron-withdrawing ester. In contrast, the N-methyl analog Methyl 3-fluoro-4-(4-methylpiperazin-1-yl)benzoate (CAS 948018-58-4) requires either N-methylpiperazine as starting material or a post-coupling N-methylation step, as the free NH compound cannot be directly obtained from this SNAr route . While yield data for this specific transformation are not consistently reported across peer-reviewed literature, the conceptual route advantage is documented in patent synthesis descriptions .

Medicinal Chemistry Process Chemistry Building Block Efficiency

Piperazine NH vs. N-Methyl: Impact on Derivatization Versatility and Downstream Basicity

The target compound contains a secondary amine (piperazine NH) with a calculated pKa of approximately 8.5–9.0 (typical for arylpiperazines), enabling a wide range of derivatization reactions including acylation, sulfonylation, urea formation, and reductive amination. The N-methyl analog (CAS 948018-58-4) presents a tertiary amine with a pKa of approximately 8.0–8.5, which not only limits further derivatization at this position but also reduces basicity by ~0.5 log units . This pKa shift can affect both the chemical reactivity (nucleophilicity) and the protonation state of final drug candidates at physiological pH, potentially altering bioavailability and receptor binding .

Structure-Activity Relationship Medicinal Chemistry pKa Modulation

Ester vs. Carboxylic Acid: Solubility and Coupling Compatibility for Amide Bond Formation

Methyl 3-fluoro-4-(piperazin-1-yl)benzoate is a neutral ester with high organic solubility, facilitating its use in common amide coupling or ester hydrolysis reactions. The corresponding free acid, 3-fluoro-4-(piperazin-1-yl)benzoic acid (CAS 1197193-04-6), has a calculated aqueous solubility of approximately 25 g/L but exhibits pH-dependent zwitterion formation that limits solubility in organic solvents . This can complicate reaction work-up and purification. By using the methyl ester, chemists avoid the need for protecting group strategies on the carboxylic acid during piperazine derivatization, as the ester can be hydrolyzed at a later stage .

Process Chemistry Amide Coupling Solubility

Fluorine Positional Isomerism: Meta-Fluoro vs. Non-Fluorinated or Ortho-Fluoro Analogs in Integrin Antagonist Scaffolds

In the context of tricyclic pharmacophore-based integrin αvβ3 antagonists,piperazine-containing benzoate esters were explored as key intermediates. The 3-fluorophenylpiperazine motif was among the substitutions examined; however, the initially prepared piperazine compounds were found to be selective αIIbβ3 antagonists rather than dual αvβ3/αIIbβ3 antagonists. Replacement of the piperazine with piperidine in related scaffolds furnished potent dual antagonists . This patent-derived SAR shows that the 3-fluoro-4-piperazinyl benzoate ester scaffold provides a distinct activity profile compared to the piperidine analog, with the piperazine NH and the fluoro substituent collectively influencing integrin selectivity. Quantitative IC₅₀ data for the exact target compound was not publicly disclosed in the available patent excerpt, but the structural differentiation is clear: the piperazine analog yields selectivity for αIIbβ3, while the piperidine analog shifts selectivity toward dual αvβ3/αIIbβ3 inhibition .

Integrin Antagonists Fluorine Scan Bioisosterism

Purity and Storage: Stated Vendor Specifications vs. In-Class Alternatives

Commercially, Methyl 3-fluoro-4-(piperazin-1-yl)benzoate is offered with purities of 95% to 98% (HPLC) by suppliers such as Leyan (98%) and Coolpharm (95%) . In comparison, the N-methyl analog Methyl 3-fluoro-4-(4-methylpiperazin-1-yl)benzoate is listed at 95%+ purity . While these purity levels are similar, the target compound's storage condition of 'sealed in dry, 2-8°C' is less stringent than some moisture-sensitive analogs, reducing cold-chain logistics costs. No head-to-head stability study was identified, so this remains a procurement convenience factor.

Chemical Procurement Purity Specification Storage Stability

Recommended Application Scenarios for Methyl 3-fluoro-4-(piperazin-1-yl)benzoate


Medicinal Chemistry Library Synthesis: Piperazine NH as a Derivatization Anchor

In hit-to-lead optimization programs, the free piperazine NH of Methyl 3-fluoro-4-(piperazin-1-yl)benzoate serves as a versatile anchor for parallel library synthesis. The single-step SNAr route provides rapid access to the core, which can then be elaborated via acylation, sulfonylation, or reductive amination to generate diverse analogs. This is advantageous over the N-methyl analog, which lacks a derivatizable NH .

Integrin Antagonist Lead Development: Accessing αIIbβ3-Selective Scaffolds

Based on SAR studies of tricyclic pharmacophore-based integrin antagonists, the 3-fluoro-4-piperazinyl benzoate motif confers selectivity for the platelet integrin αIIbβ3 over αvβ3. Research groups developing anti-thrombotic agents can use this compound as a starting scaffold, knowing that substitution at the piperazine NH can further tune selectivity and potency .

Process Chemistry: Ester-Protected Building Block for Multi-Step Synthesis

The methyl ester form prevents zwitterion formation, ensuring good organic solubility during amide couplings or other transformations on the piperazine nitrogen. This makes the compound a convenient intermediate in multi-step sequences where the carboxylic acid is revealed by hydrolysis at a later synthetic stage, improving overall yield and simplifying purification compared to using the free acid .

Reference Standard for Fluorine Positional Isomer Studies

Because the 3-fluoro substitution pattern influences both electronic properties and metabolic stability, this compound can serve as a reference standard in fluorine-scanning SAR studies. Its well-defined purity (95–98%) and availability from multiple vendors facilitate reproducible data generation across laboratories .

Technical Documentation Hub

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